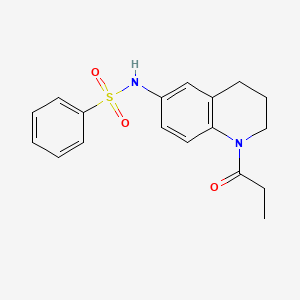

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a benzenesulfonamide moiety at the 6-position. The tetrahydroquinoline core provides a partially saturated heterocyclic system, which enhances conformational flexibility compared to fully aromatic quinoline derivatives.

Structural characterization of this compound would typically involve techniques such as $ ^1H $ NMR, mass spectrometry (MS), and X-ray crystallography. For instance, analogs like 4-cyclohexyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (compound 3d) have been synthesized with 81% yield and characterized via $ ^1H $ NMR (δ 10.10 ppm for NH) and MS ([M+H]$ ^+ $ at m/z 399) .

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-18(21)20-12-6-7-14-13-15(10-11-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,19H,2,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFAWFGWPNVITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Propionylation: The tetrahydroquinoline core is then propionylated using propionyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the reaction of the propionylated tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the tetrahydroquinoline core.

Reduction: Reduced forms of the compound, potentially leading to the removal of the propionyl group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : While 3d and related compounds are explored as bromodomain inhibitors , and triazine-sulfonamides target anticancer pathways , the target compound’s specific applications remain unstudied. Comparative studies on enzyme inhibition (e.g., TRIM24-BRPF1) are warranted.

- Structural Insights: X-ray crystallography using programs like SHELXL could elucidate conformational preferences of the propanoyl group, informing drug design.

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural components and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a benzenesulfonamide group , which is significant for its biological interactions. The presence of the sulfonamide functional group is known to enhance the pharmacological profile of compounds by facilitating interactions with various biological targets.

Molecular Formula : CHNOS

Molecular Weight : 386.5 g/mol

1. Antitumor Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline, including N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, exhibit promising antitumor properties . For instance, related compounds have shown IC values significantly lower than that of Doxorubicin, a common chemotherapeutic agent. This suggests that these compounds may be more potent in inhibiting cancer cell growth.

2. Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor of acetylcholinesterase (AChE) . This interaction is critical in the context of neurodegenerative diseases such as Alzheimer's disease. Research utilizing 3D-QSAR models has shown that modifications in the tetrahydroquinoline structure can enhance AChE inhibition efficacy .

3. Antimicrobial Activity

Some studies suggest that compounds with similar structures may possess antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting specific metabolic pathways.

Synthesis Methods

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions:

- Formation of Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction.

- Acylation : The introduction of the propionyl group occurs via acylation using propionyl chloride.

- Sulfonamide Formation : The final step involves the reaction with benzenesulfonamide under controlled conditions.

Case Studies and Research Findings

Several studies have highlighted the biological potential of tetrahydroquinoline derivatives:

- A study published in PubMed indicates that certain derivatives exhibit enhanced antitumor activity compared to standard treatments .

- Another investigation into the pharmacological effects of related compounds revealed significant enzyme inhibition capabilities, suggesting potential therapeutic applications in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.